molecular formula C39H42O14 B1487377 Fradimycin A CAS No. 1556003-60-1

Fradimycin A

Katalognummer B1487377
CAS-Nummer: 1556003-60-1
Molekulargewicht: 734.7 g/mol
InChI-Schlüssel: NTFLICHOHDNVDL-RGCLKTORSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fradimycin A is a compound found in the marine Streptomyces fradiae strain PTZ0025 . It’s a type II polyketide synthase-derived compound .


Synthesis Analysis

Fradimycin A was identified through a comparative LC/MS-based analysis of Actinomadura sp. RB99, which is isolated from a fungus-growing termite . The structure of Fradimycin A was confirmed by 1H NMR data and LC/MS analysis .


Molecular Structure Analysis

The molecular structure of Fradimycin A was confirmed by 1H NMR data and LC/MS analysis . More detailed information about its molecular structure might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of Fradimycin A can be inferred from its synthesis and molecular structure. It’s a type II polyketide synthase-derived compound . More specific physical and chemical properties might be available in specialized databases or scientific literature.

Wissenschaftliche Forschungsanwendungen

Antibiotic and Antitumor Activities

Fradimycin A, isolated from marine Streptomyces fradiae, has been identified as a potent agent with both antimicrobial and antitumor activities. Studies have shown that Fradimycin A exhibits significant in vitro antimicrobial activity against Staphylococcus aureus and also inhibits the growth of colon cancer and glioma cells. The compound works by arresting the cell cycle and inducing apoptosis in tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment (Xin et al., 2012).

Role in Cell Proliferation and Embryonic Development

Research involving FKBP-12-rapamycin associated protein (FRAP), closely related to Fradimycin A, has indicated its crucial role in cellular processes. FRAP, also known as mTOR, plays a significant part in the cellular response to mitogens. It is implicated in the regulation of cell proliferation and embryonic development. The disruption of FRAP signaling, such as by rapamycin, results in G1 cell cycle arrest, which has implications in understanding developmental processes and potential therapeutic applications in cancer (Hentges et al., 2001).

Potential in Treating Diabetes

Fradimycin A shares similarities with compounds studied for their antidiabetic effects. For example, Ficus religiosa extract has been investigated for its potential in treating diabetes mellitus, suggesting that compounds like Fradimycin A could have applications in this area as well. This includes significant reductions in blood glucose levels and improvements in serum insulin and body weight, highlighting the potential therapeutic benefits of such compounds in diabetes management (Pandit et al., 2010).

Controlling Nuclear Trafficking

Fradimycin A's relation to FRAP/mTOR suggests potential applications in controlling nuclear trafficking in cells. Techniques using rapamycin to heterodimerize chimeric proteins involving FRAP/mTOR domains have been developed to control protein localization within cells. This method is significant for understanding cellular dynamics and may have therapeutic implications in diseases where protein mislocalization is a factor (Xu et al., 2010).

Nutrient-Sensitive Signaling and Cell Growth

Fradimycin A, through its association with FRAP/mTOR, may play a role in nutrient-sensitive signaling pathways that regulate cell growth. This indicates its potential application in understanding how cells respond to nutrient levels and develop therapeutic strategies for conditions related to abnormal cell growth and metabolism (Kim et al., 2002).

Wirkmechanismus

Fradimycin A is active against both gram-positive and gram-negative organisms. It mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . It’s also known to stimulate glucose uptake in 3T3-L1 cells by activating the AMP-activated protein kinase (AMPK) signaling pathway .

Safety and Hazards

Fradimycin A is an antibiotic, and like all antibiotics, it should be used with caution. It’s not active against fungi, viruses, and most kinds of anaerobic bacteria . Potential side effects may include kidney damage and hearing impairment .

Eigenschaften

IUPAC Name

[(2R,3S,6R)-6-[(2R,3R,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl] (2E,4E,6E)-7-[(2S,4S,5S)-2-acetyl-2,5-dimethyl-1,3-dioxolan-4-yl]hepta-2,4,6-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42O14/c1-19-25(51-28(41)11-9-7-6-8-10-26-20(2)52-37(5,53-26)21(3)40)14-15-27(50-19)22-12-13-23-29(31(22)42)32(43)24-16-17-38(48)18-36(4,47)34(45)35(46)39(38,49)30(24)33(23)44/h6-13,16-17,19-20,25-27,34,42,45,47-49H,14-15,18H2,1-5H3/b7-6+,10-8+,11-9+/t19-,20+,25+,26+,27-,34+,36-,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFLICHOHDNVDL-RGCLKTORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)[C@@H]([C@](C5)(C)O)O)O)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fradimycin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fradimycin A
Reactant of Route 2
Fradimycin A
Reactant of Route 3
Fradimycin A
Reactant of Route 4
Fradimycin A
Reactant of Route 5
Fradimycin A
Reactant of Route 6
Fradimycin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.